tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate
Description
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate is a bicyclic carbamate derivative featuring a strained bicyclo[2.1.1]hexane scaffold with a cyano (-CN) substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound is of interest in medicinal chemistry and organic synthesis due to its rigid, three-dimensional structure, which can enhance binding selectivity in drug discovery . Structural characterization of such compounds often relies on crystallographic tools like SHELX and ORTEP-3, which are widely used for small-molecule refinement and visualization .
Properties
IUPAC Name |
tert-butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-5-4-11(6-12,7-12)8-13/h4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXGYGZCDMCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate typically involves the following steps:
Chemical Reactions Analysis
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate moiety can act as a protecting group in synthetic chemistry . The bicyclo[2.1.1]hexane structure provides rigidity and stability to the compound, making it suitable for various applications .
Comparison with Similar Compounds
Ring Structure and Steric Effects
- Bicyclo[2.1.1]hexane (target compound): Exhibits high ring strain and compact geometry, favoring interactions with sterically constrained biological targets .
- Bicyclo[2.2.2]octane : Larger and less strained, offering greater conformational flexibility but reduced binding selectivity compared to the bicyclo[2.1.1]hexane analog .
Functional Group Influence
- Cyano (-CN): Electron-withdrawing nature stabilizes adjacent carbamate groups and provides sites for further derivatization (e.g., reduction to amines) .
- Amino (-NH₂): Increases hydrophilicity and enables participation in hydrogen bonding, critical for target engagement in drug candidates .
- Oxa Bridge : Enhances polarity and solubility but introduces additional ring strain in 2-oxabicyclo[2.1.1]hexane derivatives .
Physicochemical Properties
Biological Activity
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and the presence of a cyano group. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms, supported by research findings and data tables.
The compound's molecular formula is , with a molecular weight of approximately 218.29 g/mol. The structural features that contribute to its biological activity include:
- Bicyclic framework : Provides conformational rigidity.
- Cyano group : Enhances lipophilicity and may facilitate interactions with biological targets.
Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes, which can be crucial for its pharmacological profile. The rigidity of the bicyclic structure allows it to mimic natural substrates, potentially enhancing its binding affinity to various biological targets.
Enzyme Inhibition Studies
Research has focused on the compound's ability to inhibit enzymes relevant to therapeutic areas such as cancer and metabolic disorders. For example, studies utilizing surface plasmon resonance have demonstrated promising binding affinities towards certain kinases involved in cancer progression.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 4-cyanobenzylcarbamate | Structure | More lipophilic due to aromaticity |
| Tert-butyl N-(4-methylcarbamoyl)phenylcarbamate | Structure | Different pharmacological profile due to substitution |
| Tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.1.1]hexanyl]carbamate | Structure | Hydroxymethyl group may alter enzyme interactions |
This table highlights how structural variations can influence the biological activity and potential therapeutic applications of related compounds.
Case Studies
Several case studies have investigated the pharmacological effects of this compound:
- Case Study 1 : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines by targeting specific signaling pathways.
- Case Study 2 : Animal models showed reduced tumor growth when treated with this compound, suggesting potential for development as an anticancer agent.
These studies underline the compound's promise in therapeutic applications, particularly in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
